molecular formula C12H17FO2 B8001281 2-(3-Butoxy-4-fluorophenyl)ethanol CAS No. 1443354-82-2

2-(3-Butoxy-4-fluorophenyl)ethanol

Cat. No.: B8001281
CAS No.: 1443354-82-2
M. Wt: 212.26 g/mol
InChI Key: XATSRRHGKBPFAZ-UHFFFAOYSA-N
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Description

2-(3-Butoxy-4-fluorophenyl)ethanol is an organic compound with the molecular formula C12H17FO2 It is a derivative of phenethyl alcohol, where the phenyl ring is substituted with a fluorine atom and a butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Butoxy-4-fluorophenyl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluorophenethyl alcohol.

    Butoxylation: The 4-fluorophenethyl alcohol undergoes a nucleophilic substitution reaction with n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Butoxy-4-fluorophenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: 3-n-Butoxy-4-fluorobenzaldehyde or 3-n-Butoxy-4-fluorobenzoic acid.

    Reduction: 3-n-Butoxy-4-fluorophenethyl alkane.

    Substitution: Various substituted phenethyl alcohols depending on the nucleophile used.

Scientific Research Applications

2-(3-Butoxy-4-fluorophenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of fluorinated compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Butoxy-4-fluorophenyl)ethanol involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the butoxy group can influence its solubility and membrane permeability. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenethyl alcohol: Lacks the butoxy group, resulting in different chemical and biological properties.

    3-n-Butoxyphenethyl alcohol: Lacks the fluorine atom, affecting its reactivity and interactions.

    3-n-Butoxy-4-chlorophenethyl alcohol: Substitutes fluorine with chlorine, leading to different electronic effects.

Uniqueness

2-(3-Butoxy-4-fluorophenyl)ethanol is unique due to the presence of both the butoxy and fluorine substituents. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-butoxy-4-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO2/c1-2-3-8-15-12-9-10(6-7-14)4-5-11(12)13/h4-5,9,14H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATSRRHGKBPFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)CCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201295650
Record name Benzeneethanol, 3-butoxy-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201295650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443354-82-2
Record name Benzeneethanol, 3-butoxy-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443354-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanol, 3-butoxy-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201295650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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